molecular formula C12H16BrNO B3238411 4-[(2-Bromo-5-methylphenyl)methyl]-morpholine CAS No. 1414870-51-1

4-[(2-Bromo-5-methylphenyl)methyl]-morpholine

Cat. No.: B3238411
CAS No.: 1414870-51-1
M. Wt: 270.17 g/mol
InChI Key: OVQDUVODQKWVQI-UHFFFAOYSA-N
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Description

4-[(2-Bromo-5-methylphenyl)methyl]-morpholine is a high-purity chemical compound offered for research and development purposes. This specialty morpholine derivative serves as a valuable synthetic intermediate and building block in organic synthesis, particularly in the field of medicinal chemistry. Researchers utilize this compound in the exploration and development of novel pharmacologically active molecules. The structure incorporates a morpholine ring, a common feature in pharmaceuticals known to influence the bioavailability and metabolic stability of drug candidates . The bromo substituent on the phenyl ring makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of more complex chemical libraries for biological screening. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

4-[(2-bromo-5-methylphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-10-2-3-12(13)11(8-10)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQDUVODQKWVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241124
Record name Morpholine, 4-[(2-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-51-1
Record name Morpholine, 4-[(2-bromo-5-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-[(2-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromo-5-methylphenyl)methyl]-morpholine typically involves the bromination of 5-methylbenzylmorpholine. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring of 5-methylbenzylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a solvent like dichloromethane and a catalyst such as iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromo-5-methylphenyl)methyl]-morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation with potassium permanganate can introduce a carboxyl group.

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C12H16BrNOC_{12}H_{16}BrNO and a molecular weight of approximately 270.165 g/mol. Its structure features a morpholine ring substituted with a bromo group and a methyl group on a phenyl moiety. The unique substitution pattern is significant as it may influence the compound's reactivity and biological interactions.

Pharmaceutical Development

4-[(2-Bromo-5-methylphenyl)methyl]-morpholine serves as a building block in drug development due to its morpholine structure, which is commonly found in various pharmacologically active compounds. Morpholine derivatives have been associated with several biological activities, including:

  • Antimicrobial Activity : Morpholine compounds are often investigated for their effectiveness against bacteria and fungi.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.

The presence of the bromo and methyl groups may enhance these biological activities, making this compound a candidate for further pharmacological studies.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential. Preliminary interaction studies could include:

  • Binding Affinity Tests : Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell Viability Assays : Determining its effects on cell growth and survival in various cancer cell lines.

These studies will help elucidate the compound's mechanisms of action and safety profile.

Mechanism of Action

The mechanism of action of 4-[(2-Bromo-5-methylphenyl)methyl]-morpholine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to proteins or enzymes. Additionally, the morpholine ring can interact with various biological pathways, potentially affecting cellular signaling and metabolic processes.

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to structurally related analogs below, focusing on substituents, heterocycles, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Evidence ID
4-[(2-Bromo-5-methylphenyl)methyl]-morpholine C₁₂H₁₅BrNO (inferred) ~284.16 (calculated) Morpholine, bromo, methylphenyl
4-(2-Bromo-5-fluorobenzyl)morpholine C₁₁H₁₃BrFNO 274.133 Fluorine at position 5, benzyl linkage
4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine C₁₁H₁₄BrNO₄S 352.21 (calculated) Sulfonyl group, methoxy at position 2
2-(2-Bromo-5-methylphenyl)pyrrolidine C₁₁H₁₄BrN 240.14 (calculated) Pyrrolidine (5-membered ring) instead of morpholine
5-Bromo-2-chloro-4-morpholinopyrimidine C₈H₉BrClN₃O 293.54 Pyrimidine core, chloro at position 2

Key Observations :

  • Heterocycle Variations : Replacement of morpholine with pyrrolidine () removes the oxygen atom, reducing hydrogen-bonding capacity and altering solubility.
  • Functional Group Diversity : The sulfonyl group in 4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine () introduces polarity, which may enhance solubility in polar solvents but reduce membrane permeability.

Physicochemical Properties

  • Molecular Weight and Polarity : The sulfonyl-containing analog () has the highest molecular weight (352.21 g/mol) due to the sulfonyl group, while the fluorinated compound () is lighter (274.13 g/mol).
  • Solubility : Morpholine derivatives generally exhibit moderate water solubility due to the oxygen atom, whereas pyrrolidine analogs () may display higher lipophilicity.
  • Electron-Withdrawing Effects : The methyl-morpholine group in related compounds lowers pKa values by ~1.5 units compared to analogs with electron-donating groups, as observed in thiosemicarbazone ligands ().

Biological Activity

4-[(2-Bromo-5-methylphenyl)methyl]-morpholine is a chemical compound characterized by a morpholine ring substituted with a bromo and methyl group on a phenyl moiety. Its molecular formula is C₁₂H₁₆BrNO, with a molecular weight of approximately 270.165 g/mol. This compound has garnered interest in medicinal chemistry due to the potential biological activities associated with morpholine derivatives.

  • Molecular Formula: C₁₂H₁₆BrNO
  • Molecular Weight: 270.165 g/mol
  • Density: 1.4 g/cm³
  • Boiling Point: Approximately 328 °C at 760 mmHg
  • Flash Point: 152.1 °C

Biological Activity Overview

While specific data on the biological activity of this compound is limited, compounds containing morpholine rings are often investigated for their pharmacological properties. The presence of the bromo and methyl groups may enhance these biological activities, warranting further investigation.

Potential Activities

  • Anticancer Properties : Morpholine derivatives have been studied for their anticancer effects, particularly as Mannich bases which have shown increased cytotoxicity against various cancer cell lines, including mouse renal carcinoma and human T-lymphocyte cells .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, with some exhibiting minimum inhibitory concentration (MIC) values in low micromolar ranges against pathogens like Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : Research indicates that morpholine derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them candidates for targeted cancer therapies .

Study on Mannich Bases

A review of Mannich bases in medicinal chemistry highlighted their potential as anticancer agents. Compounds similar to this compound were shown to have IC50 values in the low micromolar range against various human tumor cell lines, indicating promising cytotoxicity .

Antimicrobial Evaluation

In vitro studies on related compounds showed significant antimicrobial activity with inhibition zones ranging from 0.22 to 0.25 µg/mL for certain derivatives, suggesting that structural modifications could enhance efficacy against bacterial strains .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
4-(2-Bromo-5-hydroxybenzyl)morpholineC₁₁H₁₄BrNO₂Hydroxyl group addition
N-(2-Bromo-4,5-dimethoxyphenyl)morpholineC₁₃H₁₈BrNO₂Dimethoxy substitution
4-(3-Bromo-5-methylbenzyl)morpholineC₁₂H₁₆BrNODifferent bromo position

The unique substitution pattern of this compound may impart distinct biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-[(2-Bromo-5-methylphenyl)methyl]-morpholine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation of morpholine with a halogenated benzyl precursor (e.g., 2-bromo-5-methylbenzyl bromide). Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., K₂CO₃ for deprotonation) critically affect reaction efficiency. For instance, excess morpholine (1.5–2.0 equiv) enhances alkylation completeness, while elevated temperatures reduce side products like dimerized byproducts. Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the morpholine ring protons (δ 3.5–4.0 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm, with coupling constants indicating bromine/methyl substitution patterns).
  • HPLC-MS : Retention time and m/z (e.g., [M+H]+ at 274.13) confirm molecular identity and purity (>95% by area normalization).
  • X-ray crystallography (if crystalline): Resolves stereoelectronic effects of the benzyl-morpholine linkage .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of halogenated morpholine derivatives be addressed?

  • Methodological Answer : Competing substitution at bromine vs. methyl groups can be mitigated using sterically hindered bases (e.g., DBU) or directing groups. Computational tools (DFT calculations) predict reactive sites by analyzing frontier molecular orbitals. For example, electron-withdrawing bromine directs electrophilic attacks to the para-methyl position, validated by comparative LC-MS impurity profiling .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions for biological assays?

  • Methodological Answer : Stability studies using accelerated degradation (40°C/75% RH, 1–4 weeks) coupled with HPLC tracking reveal:

  • Acidic conditions (pH < 3): Morpholine ring protonation leads to hydrolysis; buffered solutions (pH 6–7) enhance stability.
  • Light sensitivity : Amber glassware or UV-blocking solvents (e.g., acetonitrile) prevent photodegradation.
  • Freeze-thaw cycles : Lyophilization with cryoprotectants (trehalose) preserves integrity for long-term storage .

Q. How do structural modifications (e.g., substituting bromine with fluorine) alter the compound’s binding affinity in target engagement studies?

  • Methodological Answer : Comparative molecular docking (AutoDock Vina) and SPR analysis show bromine’s electronegativity and van der Waals radius (1.85 Å) enhance hydrophobic pocket interactions vs. fluorine (1.47 Å). Methyl group placement (para vs. meta) further modulates steric complementarity with enzyme active sites (e.g., kinase inhibitors). Validate via isothermal titration calorimetry (ITC) to quantify ΔG and ΔH .

Q. What computational approaches predict the compound’s ADMET properties for preclinical development?

  • Methodological Answer :

  • ADMET Predictors : SwissADME estimates LogP (~2.5) and CNS permeability (low due to morpholine’s polarity).
  • CYP450 inhibition : Molecular dynamics simulations identify metabolic hotspots (e.g., N-oxidation of morpholine).
  • Toxicity : QSAR models flag potential hepatotoxicity via structural alerts (e.g., bromine’s bioaccumulation risk) .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies in reported impurity profiles across synthesis batches?

  • Methodological Answer :

  • Step 1 : Conduct forced degradation studies (acid/base/oxidative stress) to identify degradation pathways.
  • Step 2 : Compare impurity retention times and MS/MS fragments with reference standards (e.g., unreacted benzyl halide or morpholine dimer).
  • Step 3 : Use orthogonal methods (e.g., 2D-NMR vs. LC-HRMS) to differentiate isobaric impurities. Pharmacopeial guidelines (e.g., ICH Q3A) set thresholds for individual/total impurities (<0.5%) .

Q. What experimental designs validate the compound’s role as a chemical probe in pathway modulation?

  • Methodological Answer :

  • Dose-response assays : IC50/EC50 curves (3–5 log concentrations, n ≥ 3 replicates) confirm target specificity.
  • Off-target checks : Broad-panel kinase profiling or CRISPR-Cas9 knockout models isolate mechanism-of-action.
  • Negative controls : Use structurally analogous inactive compounds (e.g., bromine replaced with hydrogen) to rule out nonspecific effects .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Bromo-5-methylphenyl)methyl]-morpholine
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4-[(2-Bromo-5-methylphenyl)methyl]-morpholine

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